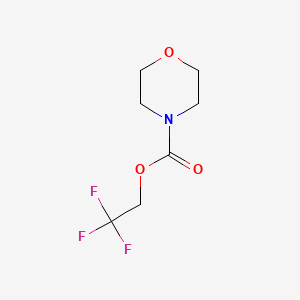

2,2,2-Trifluoroethyl morpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,2-Trifluoroethyl morpholine-4-carboxylate is a chemical compound with the molecular formula C7H10F3NO3 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H10F3NO3/c8-7(9,10)5-14-6(12)11-1-3-13-4-2-11/h1-5H2 . The molecular weight of this compound is 213.16 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 213.16 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Synthesis of DNA-PK Inhibitors

2,2,2-Trifluoroethyl morpholine-4-carboxylate derivatives have been utilized in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, which are crucial for DNA repair processes. An example is the development of an improved synthesis route for a key intermediate, 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, used in producing the DNA-PK inhibitor 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441). This process showcases the compound's role in facilitating complex organic syntheses (Sonsoles Rodriguez Aristegui et al., 2006).

Organocatalysis

Morpholine derivatives, including those related to this compound, have been employed as efficient catalysts in chemical transformations. For instance, morpholine trifluoroacetate was used as a catalyst in the direct C3 alkenylation of indoles with α,β-unsaturated aldehydes, highlighting its versatility in catalyzing organic reactions (Shi-Kai Xiang et al., 2011).

Development of Biodegradable Materials

The derivatives of this compound have found applications in the synthesis of biodegradable polyesteramides. These materials, with protected pendant functional groups, were obtained through ring-opening copolymerization, demonstrating the compound's utility in creating environmentally friendly polymers (P. J. I. Veld et al., 1992).

Electrochemical Synthesis

An electrochemical method for the intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols was developed to provide access to CF3-containing morpholines. This technique underlines the importance of this compound derivatives in synthesizing functionally rich morpholine derivatives under mild conditions (Aurélie Claraz et al., 2020).

Corrosion Inhibition

Research has also explored the use of morpholine and piperazine-based derivatives as corrosion inhibitors for mild steel in acidic environments. These studies showcase the potential of this compound derivatives in industrial applications, offering protection against corrosion and extending the lifespan of metal structures (N. Nnaji et al., 2017).

Safety and Hazards

properties

IUPAC Name |

2,2,2-trifluoroethyl morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO3/c8-7(9,10)5-14-6(12)11-1-3-13-4-2-11/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSSSPRZNUGFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2656108.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea](/img/structure/B2656111.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2656113.png)

![4-chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2656115.png)

![N-[3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]-2-chloropyridine-4-carboxamide](/img/structure/B2656121.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzoylbenzamide](/img/structure/B2656122.png)